molecular formula C24H20N2O3 B2908867 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide CAS No. 898355-03-8

3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide

Cat. No.: B2908867
CAS No.: 898355-03-8
M. Wt: 384.435
InChI Key: FUWWPRLFYZMMKQ-UHFFFAOYSA-N
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Description

“3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield . This is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

Research on new benzofuran carboxamide derivatives, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide, has demonstrated significant antimicrobial and anti-inflammatory activities. These compounds were synthesized and evaluated for their in vitro activities, showcasing their potential as bioactive chemical entities with medical significance (Lavanya, Sribalan, & Padmini, 2017).

Neuroprotective and Antioxidant Effects

A study focused on the synthesis of novel benzofuran-2-carboxamide derivatives to evaluate their neuroprotective and antioxidant activities. These derivatives demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage, with some compounds showing potent neuroprotective actions and antioxidative effects. This research suggests the potential therapeutic application of these compounds in neurological disorders (Cho et al., 2015).

Synthetic Methodologies

The development of efficient synthetic methodologies for benzofuran-2-carboxamide derivatives has been a subject of interest. A microwave-assisted multicomponent protocol has been developed, allowing for the rapid synthesis of these compounds. This method is valuable for drug-discovery campaigns, facilitating the identification of biologically active compounds (Vincetti et al., 2016).

Antihyperlipidemic Activity

Research has also explored the in vivo antihyperlipidemic activity of benzofuran-2-carboxamide derivatives. Some of these compounds have been tested in animal models for their lipid-lowering effects, demonstrating their potential as therapeutic agents in treating hyperlipidemia and related coronary heart diseases (Al-qirim et al., 2012).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . This suggests that “3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide” and other benzofuran derivatives may have promising future directions in medicinal chemistry and drug development .

Properties

IUPAC Name

3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c25-24(28)23-22(18-13-7-8-14-20(18)29-23)26-21(27)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H2,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWWPRLFYZMMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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